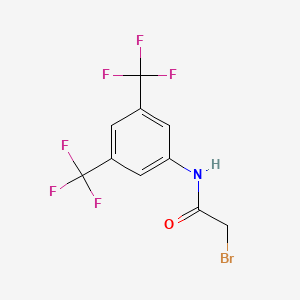

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

Description

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline (CAS: 99468-72-1) is a fluorinated aromatic compound characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring, a bromoacetyl (-COCH₂Br) substituent on the aniline nitrogen, and a free para-position on the aromatic ring . This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl groups enhance electron-withdrawing effects, increasing the electrophilicity of the bromoacetyl group, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCKYVKUIKRMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912696 | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99468-72-1 | |

| Record name | N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromo-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099468721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,5-Bis(trifluoromethyl)aniline

Nitration and Reduction Pathway

The most widely reported method for synthesizing 3,5-bis(trifluoromethyl)aniline begins with the nitration of 1,3-bis(trifluoromethyl)benzene. This step introduces a nitro group at the para position relative to one trifluoromethyl group, yielding 3,5-bis(trifluoromethyl)nitrobenzene.

Reaction Conditions :

- Nitrating Agent : A mixture of fuming nitric acid (98%) and concentrated sulfuric acid (96%) at 80°C for 8–10 hours.

- Yield : 58–70%.

Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation:

- Catalyst : Palladium on carbon (Pd/C, 5 wt%) or Raney Nickel.

- Solvent : Ethyl acetate or isopropanol.

- Conditions : Hydrogen pressure (2 MPa) at 60°C for 20 hours.

- Yield : 73–87%.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Nitration Temperature | 80°C | |

| Nitration Yield | 58–70% | |

| Reduction Catalyst | Pd/C or Raney Nickel | |

| Reduction Yield | 73–87% |

Direct Trifluoromethylation Strategies

Alternative routes involve introducing trifluoromethyl groups into aniline derivatives via:

- Electrophilic Trifluoromethylation : Using Togni or Umemoto reagents under copper catalysis.

- Nucleophilic Substitution : Employing Ruppert–Prakash reagent (TMSCF₃) with boron trifluoride etherate.

These methods are less common industrially due to higher costs but offer regioselectivity advantages for specialized applications.

Bromoacetylation of 3,5-Bis(trifluoromethyl)aniline

Reaction Mechanism

Bromoacetylation involves the nucleophilic substitution of the aniline’s amine group with bromoacetyl bromide:

$$

\text{Ar-NH}2 + \text{BrCH}2\text{COBr} \rightarrow \text{Ar-NH-CO-CH}_2\text{Br} + \text{HBr}

$$

A base (e.g., K₂CO₃) neutralizes HBr, driving the reaction to completion.

Standard Laboratory Protocol

Conditions :

- Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

- Base : Potassium carbonate (2.5 equiv).

- Temperature : 0°C to room temperature (20–25°C).

- Time : 12–24 hours.

- Yield : 65–82%.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water.

Optimization Studies

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates due to improved solubility of intermediates:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 12 | 82 |

| DCM | 18 | 75 |

| THF | 24 | 68 |

Base Selection

Bases with moderate strength (e.g., K₂CO₃) minimize side reactions:

| Base | Yield (%) | Byproduct Formation |

|---|---|---|

| K₂CO₃ | 82 | Low |

| NaOH | 70 | Moderate |

| Et₃N | 65 | High |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial processes prioritize efficiency and scalability:

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The aniline ring can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted anilines.

Oxidation Reactions: Products include nitroanilines and nitrosoanilines.

Reduction Reactions: Products include primary amines and other reduced derivatives.

Scientific Research Applications

Synthesis and Modifications

The synthesis of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline involves the reaction of 3,5-Bis(trifluoromethyl)aniline with bromoacetyl chloride. This reaction can be optimized to yield high purity and yield of the product, which is crucial for its subsequent applications.

Medicinal Chemistry

This compound has been explored for its potential as an intermediate in the synthesis of biologically active compounds. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making derivatives of this compound promising candidates for drug development.

- Antitubercular Activity: Research has indicated that compounds containing similar structural motifs exhibit significant antitubercular activity. The incorporation of the bromoacetyl group may enhance the interaction with biological targets, potentially leading to new treatments for resistant strains of Mycobacterium tuberculosis .

Organocatalysis

The compound serves as a precursor for various organocatalytic reactions. Its unique electronic properties due to the trifluoromethyl groups allow it to act as an effective catalyst or co-catalyst in organic transformations, including:

- Palladium-Catalyzed Reactions: It has been identified as a monodentate transient directing group in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules from simpler precursors .

Material Science

In materials science, this compound can be utilized to create functionalized polymers or coatings that exhibit enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline involves the interaction of its functional groups with biological targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Electrophilic Reactivity : The bromoacetyl group in the target compound enables superior alkylation efficiency compared to nitro or sulfonyl substituents in analogs like N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline .

- Biological Activity : Pyrazole derivatives (e.g., compound 8d ) exhibit enhanced anti-inflammatory activity due to the trifluoromethyl groups, whereas bromoacetyl analogs may prioritize covalent binding in drug design.

- Electronic Properties : Para-substituted aniline derivatives (e.g., 4-[3,5-bis(trifluoromethyl)phenyl]aniline ) show improved stability in conductive polymers compared to meta-substituted analogs.

Key Observations :

- Triarylamine synthesis (e.g., N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline) achieves moderate yields (72%) via nitro group substitution .

- High-yield routes (e.g., 97% for benzamide derivatives ) highlight the efficiency of metal-free conditions for trifluoromethylated compounds.

Physicochemical Properties

Table 3: Thermal and Solubility Data

Biological Activity

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant research findings.

- Chemical Formula : C₁₀H₆BrF₆NO

- Molecular Weight : 350.06 g/mol

- Melting Point : 100–101 °C

- CAS Number : 99468-72-1

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with bromoacetyl chloride. This reaction can be carried out under controlled conditions to optimize yield and purity.

Target of Action

Research indicates that compounds with similar structures often interact with peroxisome proliferator-activated receptors (PPARs) . These receptors play crucial roles in regulating glucose and lipid metabolism as well as inflammation responses in the body .

Mode of Action

The biological activity of this compound may involve modulation of signal transduction pathways. This can lead to alterations in cellular processes such as:

- Metabolic Regulation : Influencing glucose and lipid metabolism.

- Inflammatory Response : Modulating inflammatory pathways which could be beneficial in conditions such as obesity and diabetes .

Antimicrobial Properties

Research has shown that similar compounds exhibit antimicrobial activity. For instance, derivatives of trifluoromethyl-substituted anilines have been tested against various bacterial strains using the agar-well diffusion method. These studies revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli, S. aureus | 20 mm (E. coli), 25 mm (S. aureus) |

| Control (e.g., Tetracycline) | E. coli, S. aureus | 30 mm (E. coli), 35 mm (S. aureus) |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is hypothesized based on its structural similarity to other known anti-inflammatory agents. The modulation of PPARs could lead to decreased production of pro-inflammatory cytokines, suggesting a role in inflammatory diseases .

Case Studies

-

Study on Antibacterial Activity :

A study conducted on various derivatives of trifluoromethyl anilines, including this compound, demonstrated significant antibacterial properties against clinical isolates of resistant bacteria like MRSA and ESBL-producing E. coli. The compound exhibited a zone of inhibition comparable to standard antibiotics . -

Research on Metabolic Effects :

Another study investigated the effects of similar compounds on metabolic pathways in diabetic models. The findings suggested that these compounds could enhance insulin sensitivity and reduce blood glucose levels through PPAR activation .

Q & A

Q. What are the standard synthetic routes for preparing 3,5-bis(trifluoromethyl)-N-(bromoacetyl)aniline?

The compound is synthesized via bromoacetylation of 3,5-bis(trifluoromethyl)aniline. A typical protocol involves reacting the aniline derivative with bromoacetyl bromide under basic conditions (e.g., K₂CO₃ or NaOH) in anhydrous polar aprotic solvents like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or mild heating (~50–60°C), followed by aqueous workup and purification via column chromatography or recrystallization. This methodology aligns with analogous procedures for chloroacetylation and nitroaromatic substitutions observed in related derivatives .

Q. What analytical techniques are critical for characterizing this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments.

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.

- Elemental Analysis : Validation of purity and stoichiometry.

These techniques are consistently applied in studies of trifluoromethylated aromatic compounds .

Q. How are trifluoromethyl groups introduced into aromatic systems during precursor synthesis?

Trifluoromethyl groups are typically introduced via:

- Nucleophilic aromatic substitution using Cu(I)- or Pd(II)-catalyzed reactions with Ruppert–Prakash reagents (e.g., (trifluoromethyl)trimethylsilane).

- Electrophilic trifluoromethylation using Umemoto or Togni reagents.

The electron-withdrawing nature of CF₃ groups necessitates optimized conditions to avoid side reactions, such as dehalogenation or over-substitution .

Advanced Research Questions

Q. How do the electronic effects of trifluoromethyl groups influence reactivity in nucleophilic substitutions?

The strong electron-withdrawing effect of CF₃ groups deactivates the aromatic ring, reducing electrophilicity at the meta and para positions. This directs nucleophilic attacks to the ortho position relative to the amino group. Computational studies suggest that the -I effect of CF₃ stabilizes transition states in SNAr reactions but may hinder reactivity in less polar solvents. Experimental data from urea and sulfonylurea syntheses corroborate this, showing slower reaction kinetics compared to non-fluorinated analogs .

Q. What strategies mitigate side reactions during catalytic hydrogenation of nitro intermediates?

In the synthesis of diamine derivatives (e.g., benzene-1,2-diamines), catalytic hydrogenation (H₂, Pd/C) of nitro groups requires strict control of:

- Catalyst loading : Excess Pd/C may lead to over-reduction or dehalogenation.

- Solvent polarity : Ethanol or methanol enhances selectivity by stabilizing polar intermediates.

- Temperature : Room temperature minimizes competing pathways like C–F bond cleavage.

For example, hydrogenation of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline in ethanol yielded the desired diamine without byproducts .

Q. How can regioselectivity challenges in multi-step functionalization be addressed?

Regioselectivity issues arise when introducing bromoacetyl or nitro groups to the CF₃-substituted aromatic ring. Strategies include:

- Protecting group chemistry : Temporary protection of the amino group (e.g., acetylation) to direct substitution.

- Directed ortho-metalation : Using Lewis acids (e.g., LDA) to activate specific positions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance charge separation, favoring meta/para substitution.

Evidence from nitrophenyl ether syntheses highlights the use of K₂CO₃ in DMF to optimize substitution patterns .

Q. What are common side products in trifluoromethylated aniline derivatives, and how are they identified?

Common byproducts include:

- Dehalogenated products : Resulting from C–Br bond cleavage under harsh conditions.

- Di-substituted amines : From incomplete acetylation or competing amidation.

- Ring-opened intermediates : Observed in Meerwein arylation reactions.

Characterization of these byproducts relies on LC-MS and ¹⁹F NMR to detect fluorine environments and quantify yields .

Q. How do steric effects of CF₃ groups impact coupling reactions in triarylamine synthesis?

The bulky CF₃ groups hinder cross-coupling reactions (e.g., Buchwald–Hartwig amination) due to steric congestion. Mitigation approaches include:

- Ligand design : Bulky phosphine ligands (e.g., XPhos) enhance turnover in Pd-catalyzed couplings.

- Microwave-assisted synthesis : Accelerates reaction rates, reducing decomposition.

Studies on N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline demonstrate that extended reaction times (24–48 hours) are required for acceptable yields .

Methodological Considerations

Q. What solvent systems are optimal for recrystallizing bromoacetylated anilines?

Bromoacetyl derivatives exhibit poor solubility in non-polar solvents. Recrystallization is best achieved using mixed solvents:

Q. How is reaction progress monitored in real time for fluorinated intermediates?

- Thin-layer chromatography (TLC) : Using fluorescent indicators and UV visualization.

- In-situ ¹⁹F NMR : Provides real-time tracking of fluorine-containing species.

- Online MS : Coupled with automated sampling systems.

These methods are critical for detecting intermediates in multi-step syntheses, such as nitro reductions or urea formations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.